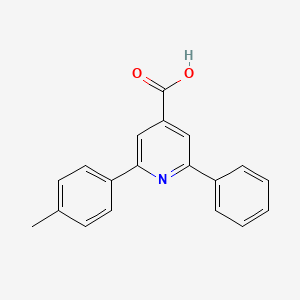

2-Phenyl-6-p-tolylpyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-6-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-13-7-9-15(10-8-13)18-12-16(19(21)22)11-17(20-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKBAZZZNFVUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401214581 | |

| Record name | 2-(4-Methylphenyl)-6-phenyl-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159980-63-8 | |

| Record name | 2-(4-Methylphenyl)-6-phenyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159980-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenyl)-6-phenyl-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production methods for 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-p-tolylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Carboxylates and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Phenyl-6-p-tolylpyridine-4-carboxylic acid is utilized in various scientific research fields, including:

Chemistry: As a building block for synthesizing more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

- Electron-withdrawing groups (EWGs): Chloro (Cl) and fluoro (F) substituents lower the pKa of the carboxylic acid group by stabilizing the deprotonated form. For example, 2-chloro-6-methylpyridine-4-carboxylic acid (pKa ~2.5–3.0, estimated) is more acidic than non-halogenated analogs .

- Electron-donating groups (EDGs): Methyl (p-tolyl) and phenyl groups increase hydrophobicity and may raise the pKa. The target compound’s pKa is likely higher (~4.0–4.5) compared to halogenated derivatives, influencing its solubility in aqueous environments .

Molecular Weight and Solubility

- Higher molecular weight compounds (e.g., 307.32 g/mol for the fluorinated analog) exhibit reduced aqueous solubility, favoring organic solvents. The target compound’s estimated molecular weight (~289 g/mol) suggests moderate lipophilicity, suitable for membrane permeability in drug candidates .

- Pyrrolidinyl and piperidine substituents (e.g., C₁₀H₁₂ClN₂O₂) improve water solubility due to their basic nitrogen, enabling salt formation .

Biological Activity

2-Phenyl-6-p-tolylpyridine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research studies related to this compound.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid is with a molecular weight of approximately 237.30 g/mol. Its structure features a pyridine ring substituted with phenyl and p-tolyl groups, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid exhibits significant anticancer activity. A study found that derivatives of pyridine compounds can inhibit cancer cell proliferation. In particular, the compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in various cancer cell lines, suggesting its potential as an anticancer agent. For example, in a comparative study with cisplatin, the compound showed comparable or superior efficacy against certain cancer types, including colon and thyroid carcinoma cells .

The mechanism by which 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid exerts its anticancer effects may involve the induction of apoptosis and autophagy in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells, leading to cell death via oxidative stress pathways .

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid, it is useful to compare it with similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid | Variable | Anticancer |

| Cisplatin | >100 | Standard Anticancer |

| Other Pyridine Derivatives | Varies | Anticancer |

This table highlights that while cisplatin remains a standard treatment, the novel compound shows promise as a viable alternative or complementary agent in cancer therapy.

Case Studies

- Study on Colon Carcinoma : In vitro studies demonstrated that 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid inhibited the growth of SW480 colon carcinoma cells with an IC50 value lower than that of cisplatin, indicating enhanced efficacy against this cancer type .

- Thyroid Carcinoma : Another study reported significant cytotoxic effects on 8505C thyroid carcinoma cells, where apoptosis was confirmed as the primary mechanism of action through flow cytometry analysis .

Q & A

Q. What steps validate purity when HPLC and NMR data conflict?

- Methodological Answer : Suspected impurities (e.g., regioisomers) require orthogonal techniques:

- LC-MS to detect low-abundance contaminants.

- 1H-15N HMBC NMR to verify pyridine nitrogen environments.

- Repeat purification using preparative HPLC with a gradient elution to isolate minor components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.